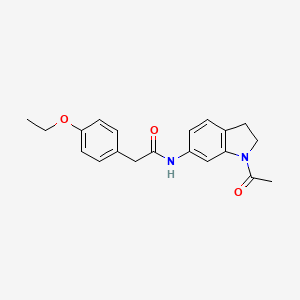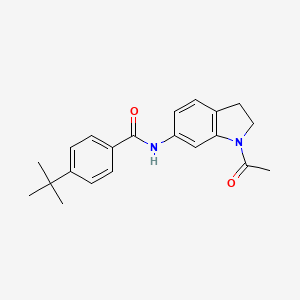
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, or more commonly known as 6-MSP, is a synthetic molecule with a wide range of applications in the scientific research field. It has been used in a variety of studies to investigate the biochemical and physiological effects of the molecule, as well as its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-MSP is not completely understood, however, it is believed to be a modulator of several different biochemical pathways. It has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation. Additionally, 6-MSP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
6-MSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation. Additionally, 6-MSP has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It has also been studied as a potential treatment for depression and anxiety, and has been shown to have anti-anxiety and anti-depressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-MSP in laboratory experiments is that it is relatively easy to synthesize, with a high yield of the product. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using 6-MSP in laboratory experiments is that it is not soluble in water and must be dissolved in an organic solvent such as dichloromethane for use in experiments.
Orientations Futures
The potential future directions for 6-MSP research are numerous. It has been studied as a potential treatment for depression and anxiety, and further research could be done to investigate the efficacy of 6-MSP in treating these conditions. Additionally, 6-MSP could be studied as a potential anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential treatment for other neurological conditions such as Alzheimer’s disease and Parkinson’s disease. Additionally, 6-MSP could be studied for its potential use as a drug delivery system, as well as for its potential use in cancer therapy. Finally, 6-MSP could be studied for its potential use in the development of novel therapeutic agents.
Méthodes De Synthèse
6-MSP can be synthesized using a variety of methods, including the condensation of 2-methylsulfanyl-pyridine-3-carboxamide and 1-acetyl-2,3-dihydro-1H-indol-6-yl acetate. The reaction is carried out in a solvent such as dichloromethane and requires the use of a base such as sodium hydroxide. The reaction is typically carried out at room temperature and yields a high yield of 6-MSP.
Applications De Recherche Scientifique
6-MSP has been used in a variety of scientific research studies, including those investigating its potential therapeutic applications. It has been studied as a potential anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as a potential treatment for depression and anxiety. Additionally, 6-MSP has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)20-9-7-12-5-6-13(10-15(12)20)19-16(22)14-4-3-8-18-17(14)23-2/h3-6,8,10H,7,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXOZGJRCJGDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














